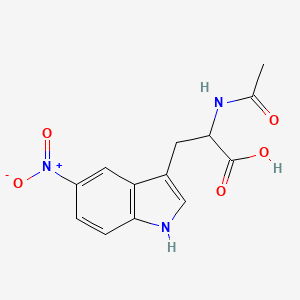

N-Acetyl-5-nitro-L-tryptophan

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13N3O5 |

|---|---|

Molecular Weight |

291.26 g/mol |

IUPAC Name |

2-acetamido-3-(5-nitro-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C13H13N3O5/c1-7(17)15-12(13(18)19)4-8-6-14-11-3-2-9(16(20)21)5-10(8)11/h2-3,5-6,12,14H,4H2,1H3,(H,15,17)(H,18,19) |

InChI Key |

PQDSDKKISWCJKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes for N-Acetyl-5-nitro-L-tryptophan

The de novo synthesis of N-Acetyl-5-nitro-L-tryptophan is not typically a direct, single-pathway process from simple precursors. Instead, it is generally achieved through a multi-step approach that involves the synthesis of a nitrated indole (B1671886) precursor, followed by the enzymatic or chemical addition of the alanine side chain, and finally, N-acetylation.

A plausible synthetic pathway commences with the synthesis of 5-nitroindole (B16589). Various methods for the synthesis of 5-nitroindole have been reported, often using p-nitrophenylhydrazine as a starting material guidechem.com. One described method involves the reaction of 2-sodium sulfonate-1-acetylindole with a nitrating agent in an organic acid solvent, followed by hydrolysis to yield 5-nitroindole guidechem.com.

Once 5-nitroindole is obtained, the subsequent step involves its conversion to 5-nitro-L-tryptophan. Biocatalytic methods have proven effective for this transformation. Engineered tryptophan synthase (TrpB) enzymes can catalyze the reaction between 5-nitroindole and L-serine to produce 5-nitro-L-tryptophan with high enantioselectivity. acs.orgchim.it Specifically, a mutated variant of TrpB from Thermotoga maritima has demonstrated activity in the synthesis of 5-substituted tryptophans, including the nitro derivative chim.it. While the yield for 5-nitroindole was noted to be 25%, further optimization with higher catalyst loading has achieved yields of up to 88% acs.org.

The final step in this synthetic route is the N-acetylation of 5-nitro-L-tryptophan to yield the target compound, N-Acetyl-5-nitro-L-tryptophan. This can be achieved through standard chemical methods, such as reaction with acetic anhydride.

Isotopic Labeling in Synthetic Design

Isotopic labeling is an indispensable tool in chemistry and biology for elucidating reaction mechanisms, studying metabolic pathways, and for analytical purposes, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. scripps.edufrontiersin.org The synthesis of isotopically labeled N-Acetyl-5-nitro-L-tryptophan, for example with ¹⁵N or ¹³C, can provide valuable insights into its properties and interactions.

The synthesis of ¹⁵N-labeled tryptophan derivatives is often achieved by incorporating the label at a late stage of the synthesis or by using labeled precursors in biosynthetic approaches. nih.govresearchgate.net For example, 1-¹⁵N-L-Tryptophan has been synthesized from ¹⁵N-aniline, which is then converted to ¹⁵N-indole and subsequently condensed with serine. nih.gov Alternatively, isotopically labeled indole can be supplied in cell-based overexpression media to produce proteins with labeled tryptophan residues. nih.govnih.gov

These methods provide a blueprint for the synthesis of labeled N-Acetyl-5-nitro-L-tryptophan. A synthetic route could involve:

Synthesis of ¹⁵N-labeled indole : Starting from a commercially available ¹⁵N source like ¹⁵N-aniline.

Nitration : Chemical nitration of the labeled indole, followed by separation of the 5-nitroindole isomer.

Condensation and Acetylation : Condensing the labeled 5-nitroindole with a suitable serine derivative, followed by N-acetylation to yield the final product.

Such labeled compounds are crucial for advanced analytical studies. For instance, ¹⁵N-NMR can be used to study the electronic environment of the nitro group and the indole nitrogen, providing information on binding interactions or conformational changes in proteins. nih.govresearchgate.netutoronto.ca

| Isotope | Precursor Example | Application |

| ¹⁵N | ¹⁵N-Aniline, ¹⁵N-Indole | NMR spectroscopy to probe nitrogen environments, biosynthetic pathway tracing. nih.govresearchgate.net |

| ¹³C | ¹³C-Indole, ¹³C-Anthranilic acid | NMR spectroscopy for structural elucidation, metabolic flux analysis. researchgate.net |

| ²H (D) | L-Tryptophan-d5 | Mass spectrometry internal standards, simplifying ¹H-NMR spectra. medchemexpress.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of N-Acetyl-5-nitro-L-tryptophan. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the integrity of the acetyl and amino acid moieties, as well as the specific substitution pattern of the indole (B1671886) ring.

The ¹H and ¹³C NMR spectra of nitrated N-acetyltryptophan derivatives provide a detailed map of the molecule's structure. The introduction of a nitro group onto the indole ring significantly influences the chemical shifts of the aromatic protons and carbons, allowing for the precise determination of its location.

In a key study by King and Calhoun, the ¹H and ¹³C NMR spectra of N-acetyl-5-nitrotryptophan methyl ester were fully assigned. The presence of the electron-withdrawing nitro group at the C-5 position causes a characteristic downfield shift of the adjacent aromatic protons, particularly H-4 and H-6, compared to the unsubstituted parent compound. The proton at C-4, being ortho to the nitro group, experiences the most significant shift. Similarly, the carbon signals of the indole ring are altered, with C-5 showing a large downfield shift due to direct attachment of the nitro group.

Table 1: ¹H NMR Chemical Shift Assignments for N-Acetyl-5-nitro-L-tryptophan Methyl Ester (Data sourced from King & Calhoun, Magn Reson Chem, 2009)

| Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|

| H-4 | 8.68 |

| H-2 | 8.21 |

| H-6 | 8.08 |

| NH (indole) | 7.50 |

| H-7 | 7.42 |

| NH (acetyl) | - |

| H-α | 4.81 |

| OCH₃ | 3.70 |

| H-β | 3.39, 3.32 |

Table 2: ¹³C NMR Chemical Shift Assignments for N-Acetyl-5-nitro-L-tryptophan Methyl Ester (Data sourced from King & Calhoun, Magn Reson Chem, 2009)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CO (acetyl) | 172.5 |

| CO (ester) | 170.1 |

| C-5 | 141.6 |

| C-7a | 139.5 |

| C-3a | 127.3 |

| C-2 | 126.7 |

| C-6 | 117.8 |

| C-4 | 116.8 |

| C-7 | 111.4 |

| C-3 | 108.8 |

| C-α | 53.9 |

| OCH₃ | 52.6 |

| C-β | 27.8 |

To unequivocally assign the proton and carbon signals and to understand the through-bond and through-space correlations, various 2D NMR experiments are employed. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are fundamental to this process.

COSY spectra reveal proton-proton coupling networks. For N-Acetyl-5-nitro-L-tryptophan, COSY correlations are observed between the α-proton and the β-protons of the side chain, as well as among the coupled aromatic protons (H-6 and H-7) on the benzene (B151609) portion of the indole ring.

HSQC or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon atom that bears a proton (CH, CH₂, CH₃ groups).

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique helps in assigning quaternary carbons (which have no attached protons) and in piecing together the molecular fragments. For instance, HMBC correlations can be observed from the β-protons to the indole carbons C-2 and C-3a, confirming the attachment of the side chain to the indole ring.

While not commonly reported for N-Acetyl-5-nitro-L-tryptophan itself, the use of isotope enrichment, particularly with ¹⁵N, is a powerful technique for studying the mechanisms of formation and reaction of related nitroaromatic compounds. By selectively incorporating ¹⁵N into the nitro group or the indole nitrogen, one can probe reaction pathways and molecular interactions with greater sensitivity and specificity.

For example, in studies of N-nitrosotryptophan derivatives, ¹⁵N NMR has been used to characterize the formation of different nitrosated species at physiological pH. researchgate.net This approach could be hypothetically applied to study the enzymatic or chemical nitration of N-acetyl-L-tryptophan to understand the regiospecificity of the reaction that leads to the 5-nitro isomer. The distinct chemical shift of the ¹⁵N-labeled nitro group would serve as a sensitive probe for its electronic environment and could be used to monitor its transformation in biological or chemical systems.

High-Resolution Mass Spectrometry for Product Identification and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of N-Acetyl-5-nitro-L-tryptophan and for identifying it in complex mixtures. The accurate mass measurement provided by HRMS allows for the calculation of a molecular formula with a high degree of confidence, distinguishing it from other potential isomers or compounds with similar nominal masses.

Electrospray ionization (ESI) is the most common ionization technique for analyzing tryptophan derivatives due to its soft nature, which typically generates intact protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.govresearchgate.net For N-Acetyl-5-nitro-L-tryptophan (C₁₃H₁₃N₃O₅, Molecular Weight: 291.26 g/mol ), HRMS analysis in positive ESI mode would target the [M+H]⁺ ion with a calculated m/z of 292.0877.

The presence of both an acidic carboxylic acid group and a basic amino group allows for facile ionization. The choice of positive or negative mode can be optimized depending on the sample matrix and the desired sensitivity. Other ionization techniques, such as matrix-assisted laser desorption/ionization (MALDI), could also be employed, particularly for analyzing this compound within peptide structures. scispace.com

Tandem mass spectrometry (MS/MS) is a powerful technique used to structurally characterize the precursor ion by inducing fragmentation and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, providing confirmation of the compound's structure. nih.gov

The fragmentation of tryptophan and its derivatives in ESI-MS/MS is well-characterized and typically involves cleavages along the amino acid side chain. nih.govresearchgate.netnih.gov For the protonated molecule of N-Acetyl-5-nitro-L-tryptophan, the major fragmentation pathways are expected to include:

Loss of the acetyl group (CH₂CO): A neutral loss of 42 Da.

Loss of the entire side chain: Cleavage of the Cα-Cβ bond, leading to the formation of a stable, protonated 5-nitro-indole-containing fragment. The characteristic fragment for the indole side chain itself is often observed at m/z 130, but the presence of the nitro group would shift this to m/z 175.

Decarboxylation: Loss of the carboxyl group (COOH) as CO₂ (44 Da) from the deprotonated molecule in negative ion mode, or loss of H₂O and CO (total 46 Da) from the protonated molecule.

These fragmentation pathways allow for the differentiation of isomers, as the position of the nitro group on the indole ring can influence the relative abundance of certain fragment ions.

Table 3: Predicted High-Resolution ESI-MS/MS Fragmentation for N-Acetyl-5-nitro-L-tryptophan ([M+H]⁺)

| Precursor m/z (Calculated) | Fragment m/z (Calculated) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|---|

| 292.0877 | 246.0822 | [M+H - H₂O - CO]⁺ | Loss of carboxylic acid group |

| 292.0877 | 232.0768 | [M+H - CH₂CO - H₂O]⁺ | Loss of acetyl group and water |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

A thorough search of scientific literature did not yield specific experimental UV-Vis absorption data for N-Acetyl-5-nitro-L-tryptophan. The introduction of a nitro group onto the indole ring is expected to significantly alter the chromophore and shift the absorption maxima compared to the parent compound, N-Acetyl-L-tryptophan. However, without experimental data, a precise analysis is not possible. For context, studies on the nitration of N-acetyl-L-tryptophan have identified various products, including 6-nitro-N-acetyl-L-tryptophan, and have characterized their UV spectra, but analogous data for the 5-nitro isomer is not provided. researchgate.net

Table 3.3. UV-Vis Spectroscopic Data for N-Acetyl-5-nitro-L-tryptophan

| Parameter | Value |

|---|---|

| λmax (nm) | Data not available |

| Molar Absorptivity (ε) | Data not available |

| Solvent | Data not available |

| Notes | No experimental data found in the reviewed literature. |

Fluorescence Spectroscopy in Conformational and Interaction Studies

No specific fluorescence spectroscopy data for N-Acetyl-5-nitro-L-tryptophan could be located in the reviewed scientific literature. The intrinsic fluorescence of the tryptophan indole ring is highly sensitive to its chemical environment. The presence of a nitro group, which can act as a fluorescence quencher, is expected to have a profound effect on the emission properties of the molecule. However, detailed studies reporting the excitation and emission maxima, quantum yield, or fluorescence lifetime for N-Acetyl-5-nitro-L-tryptophan are not available.

Table 3.4. Fluorescence Spectroscopic Data for N-Acetyl-5-nitro-L-tryptophan

| Parameter | Value |

|---|---|

| Excitation Maximum (nm) | Data not available |

| Emission Maximum (nm) | Data not available |

| Quantum Yield (Φ) | Data not available |

| Fluorescence Lifetime (τ) | Data not available |

| Notes | No experimental data found in the reviewed literature. |

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis

Specific infrared (IR) or Raman spectroscopic data for N-Acetyl-5-nitro-L-tryptophan are not available in the public domain. Vibrational spectroscopy would be instrumental in identifying the characteristic vibrational modes of the functional groups present, including the nitro group (typically strong IR bands around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹ for asymmetric and symmetric stretching, respectively), the acetyl group, the carboxylic acid, and the indole ring. Without experimental spectra, a detailed functional group analysis is not feasible.

Table 3.5. Vibrational Spectroscopy Data for N-Acetyl-5-nitro-L-tryptophan

| Spectroscopic Technique | Characteristic Peaks (cm⁻¹) | Assignment |

|---|---|---|

| Infrared (IR) | Data not available | Data not available |

| Raman | Data not available | Data not available |

| Notes | No experimental data found in the reviewed literature. | |

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases and the broader scientific literature did not uncover any published single-crystal X-ray diffraction studies for N-Acetyl-5-nitro-L-tryptophan. Consequently, information regarding its crystal system, space group, unit cell dimensions, and detailed solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, remains undetermined.

Table 3.6. Crystallographic Data for N-Acetyl-5-nitro-L-tryptophan

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Notes | No crystallographic data found in the reviewed literature. |

Chemical Reactivity and Mechanistic Investigations

Reaction Kinetics and Thermodynamics of N-Acetyl-5-nitro-L-tryptophan

While specific kinetic and thermodynamic data for N-Acetyl-5-nitro-L-tryptophan are not extensively documented in publicly available literature, the stability and reactivity of other nitrated isomers of N-acetyl-L-tryptophan can provide valuable insights. For instance, studies on the decomposition of other isomers under physiological conditions reveal that 6-nitro-N-acetyl-L-tryptophan is stable, whereas 1-nitroso and 1-nitro derivatives decompose with half-lives of 1.5 and 18 hours, respectively nih.gov. The position of the nitro group on the indole (B1671886) ring significantly influences the electronic properties and, consequently, the stability and reactivity of the molecule. The electron-withdrawing nature of the nitro group at the 5-position is expected to decrease the electron density of the indole ring, making it less susceptible to electrophilic attack compared to the parent compound, N-acetyl-L-tryptophan.

Table 1: Stability of Nitrated and Nitrosated N-Acetyl-L-tryptophan Derivatives under Physiological Conditions nih.gov

| Compound | Stability | Half-life |

| 6-nitro-N-acetyl-L-tryptophan | Stable | - |

| 1-nitroso-N-acetyl-L-tryptophan | Unstable | 1.5 hours |

| 1-nitro-N-acetyl-L-tryptophan | Unstable | 18 hours |

This table presents data for related isomers to provide context for the potential stability of N-Acetyl-5-nitro-L-tryptophan.

Mechanisms of Oxidation and Nitrosation of the Indole Ring

The indole ring of tryptophan and its derivatives is a primary target for oxidation and nitrosation by reactive nitrogen species (RNS) and reactive oxygen species (ROS). The presence of a nitro group at the 5-position influences the regioselectivity and rate of subsequent reactions.

The reaction of N-acetyl-L-tryptophan with peroxynitrite, a potent RNS, yields several products, including various nitrated and nitrosated isomers. The formation of 5-nitro-L-tryptophan has been observed as a product of the reaction between L-tryptophan and peroxynitrite, particularly at lower pH. nih.gov The N-acetylation in N-Acetyl-5-nitro-L-tryptophan is expected to influence the reaction kinetics but not fundamentally alter the types of reactions the indole ring undergoes.

Nitrosation of N-terminally blocked tryptophan derivatives, such as N-acetyl-L-tryptophan, by peroxynitrite leads to the formation of 1-nitrosoindoles. nih.gov This reaction is specific to N-blocked derivatives and is not observed with free L-tryptophan. nih.gov The nitrosation can be influenced by factors such as pH and the presence of other molecules. For instance, the presence of iron can facilitate the formation of N-nitroso-tryptophan even at neutral pH. researchgate.net

Many of the oxidative and nitrative reactions involving the tryptophan indole ring proceed through radical intermediates. nih.gov The formation of a tryptophanyl radical is a key step in these pathways. nih.gov These radicals can be generated by one-electron oxidation of the indole ring by species such as hydroxyl radicals (•OH) or carbonate radicals (CO3•−). nih.gov

Once formed, the tryptophanyl radical can react with other radical species, such as nitrogen dioxide (•NO2), to form nitrated products. The reaction of nitric oxide (•NO) with tryptophanyl radicals is also extremely rapid, with rate constants in the order of (1-2) x 10^9 M-1s-1. nih.gov This reaction can lead to the formation of nitroso-tryptophan derivatives or interfere with electron transfer processes. nih.gov

The specific fragmentation patterns of different types of tryptophan radicals (π-radicals and N-indolyl radicals) have been studied, revealing distinct reactivity based on the location of the radical. niu.edu The presence of the 5-nitro group in N-Acetyl-5-nitro-L-tryptophan would influence the stability and subsequent reactions of any tryptophanyl radicals formed.

Electron transfer (ET) is a fundamental process in the oxidation of tryptophan and its derivatives. diva-portal.org Tryptophan can participate in long-range electron transfer reactions, often involving the formation of radical intermediates. diva-portal.org The oxidation of tryptophan can proceed via proton-coupled electron transfer (PCET), which can occur through stepwise or concerted mechanisms depending on the specific conditions and the nature of the oxidant. diva-portal.org

While detailed studies on the electron transfer mechanisms of N-Acetyl-5-nitro-L-tryptophan are scarce, the general principles derived from studies on tryptophan and other derivatives are applicable. The electron-withdrawing nitro group at the 5-position would increase the oxidation potential of the indole ring, making it more difficult to oxidize compared to N-acetyl-L-tryptophan. This would, in turn, affect the kinetics and thermodynamics of electron transfer reactions involving this molecule.

Photochemical Reaction Mechanisms and Excited State Dynamics

The photochemistry of nitroaromatic compounds is a rich and complex field. Upon absorption of UV or visible light, these molecules can undergo a variety of transformations. The excited-state dynamics of nitroindoles are expected to be complex, involving transitions between different electronic states.

Studies on the excited-state dynamics of indole reveal the involvement of two low-lying excited singlet states, ¹La and ¹Lb, which can relax to a dark state. nih.gov The introduction of a nitro group would significantly perturb these electronic states and introduce new decay pathways. The photochemistry of nitro compounds often involves the nitro group itself, which can undergo rearrangements or act as an oxidant in the excited state. For instance, the excited states of some nitroaromatic compounds can decay via intersystem crossing to the triplet manifold. acs.org

The photostability of amino acids is a critical factor in various biological and chemical systems. Tryptophan itself is known to be susceptible to photodegradation. The photostability of tryptophan is influenced by its environment, and its photodissociation can proceed through different pathways depending on the size of the chromophore. nih.gov

Table 2: Fluorescence Quantum Yield of Tryptophan in Water

| Compound | Solvent | Quantum Yield (Φ) |

| Tryptophan | Water | 0.13 |

This table provides the quantum yield for the parent amino acid as a reference point.

Nitroaromatic compounds can act as photosensitizers, absorbing light and transferring the energy to other molecules, which then undergo chemical reactions. Conversely, tryptophan and its derivatives can also be involved in photosensitized oxidation reactions. For example, in the presence of a photosensitizer like rose bengal, tryptophan derivatives can undergo cross-linking reactions. acs.org

The infusion of amino acid solutions in the presence of photosensitizers and light can lead to the formation of toxic photoproducts. nih.gov Given the photochemical activity of the nitro-indole moiety, it is plausible that N-Acetyl-5-nitro-L-tryptophan could participate in photosensitization processes, either as the sensitizer (B1316253) or as the substrate, depending on the specific reaction conditions and the presence of other chromophores.

Biochemical Interactions and Cellular Mechanisms in Vitro and Ex Vivo Models

Interactions with Biological Reactive Species (ROS and RNS)

N-Acetyl-5-nitro-L-tryptophan is itself a product of the interaction between N-acetyl-L-tryptophan and reactive nitrogen species (RNS). The tryptophan indole (B1671886) ring is highly susceptible to modification by both RNS and reactive oxygen species (ROS), leading to the formation of various nitrated and oxidized products. nih.gov

Under conditions of nitrosative stress, RNS such as peroxynitrite (ONOO⁻) can react with N-acetyl-L-tryptophan to generate a range of nitrated derivatives. nih.gov Studies have identified several major products from these reactions, including 1-nitroso-N-acetyl-L-tryptophan, 1-nitro-N-acetyl-L-tryptophan, and 6-nitro-N-acetyl-L-tryptophan. nih.gov The formation of 4-, 5-, 6-, and 7-nitro-tryptophan from the parent compound has also been reported following treatment with excess peroxynitrite. nih.gov

The specific RNS dictates the type of modification. For instance, peroxynitrite generators (e.g., SIN-1) and nitric oxide donors tend to produce nitroso derivatives, whereas systems like the myeloperoxidase-H₂O₂-NO₂⁻ system generate nitro derivatives. nih.gov The stability of these products varies, with 6-nitro-N-acetyl-L-tryptophan being notably stable under physiological conditions. nih.gov

Table 1: Products of N-acetyl-L-tryptophan Reaction with Various Reactive Nitrogen Species

| Reactant/System | Major Products Identified | Reference |

|---|---|---|

| Peroxynitrite (ONOO⁻) | 1-nitroso-, 1-nitro-, 4-nitro-, 5-nitro-, 6-nitro-, 7-nitro-N-acetyl-L-tryptophan; N-acetyl-N'-formyl-L-kynurenine | nih.gov, nih.gov |

| SIN-1 (Peroxynitrite generator) | 1-nitroso-N-acetyl-L-tryptophan | nih.gov |

| Angeli's salt (Nitroxyl donor) | Nitroso derivatives | nih.gov |

| Spermine NONOate (Nitric oxide donor) | Nitroso derivatives | nih.gov |

| Myeloperoxidase-H₂O₂-NO₂⁻ System | Nitro derivatives (e.g., 6-nitro-N-acetyl-L-tryptophan) | nih.gov |

Enzyme Inhibition and Modulation Studies

Direct studies on the inhibitory effects of N-Acetyl-5-nitro-L-tryptophan on tryptophanase are not extensively documented. However, research into related nitrated tryptophan compounds has demonstrated significant interactions with key enzymes in the tryptophan catabolic pathway. Notably, indoleamine 2,3-dioxygenase 1 (IDO1), the first and rate-limiting enzyme of the kynurenine (B1673888) pathway, is a major target. nih.govnih.gov The activity of IDO1 is crucial in immune regulation, and its inhibition is a therapeutic strategy in various diseases, including cancer. nih.govuniupo.it While specific data for the 5-nitro isomer is pending, it is plausible that it may also modulate the activity of tryptophan-metabolizing enzymes like IDO1 or tryptophan 2,3-dioxygenase (TDO).

While direct evidence for N-Acetyl-5-nitro-L-tryptophan is scarce, its parent compound, N-acetyl-L-tryptophan (NAT), has been shown to modulate mitochondrial functions significantly. In cellular models of neurodegenerative disease, NAT effectively inhibits the mitochondrial dysfunction-associated release of key pro-apoptotic factors. Specifically, NAT prevents the release of cytochrome c, Smac/DIABLO, and Apoptosis-Inducing Factor (AIF) from the mitochondria into the cytoplasm. This action helps to block the activation of downstream apoptotic pathways.

There is currently a lack of specific research findings detailing the direct inhibition or modulation of neuronal nitric oxide synthase (nNOS) by N-Acetyl-5-nitro-L-tryptophan. The interaction between this specific nitrated tryptophan derivative and nNOS activity remains an area for future investigation.

Receptor Binding and Antagonism Studies in Cell-Free or Cellular Systems (e.g., Neurokinin-1 Receptor)

The interaction of tryptophan derivatives with the Neurokinin-1 (NK-1) receptor has been a subject of evolving research. For years, the parent compound N-acetyl-L-tryptophan (NAT) was cited in numerous studies as an NK-1 receptor antagonist. However, recent, more direct investigations using radioligand receptor binding assays have corrected this widespread error. These studies found that NAT displays no significant binding to either human or rat NK-1 receptors, even at high concentrations.

In contrast, other modified tryptophan derivatives have been developed as potent and selective NK-1 receptor antagonists. A notable example is N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl (B1604629) ester, which competitively inhibits the binding of the natural ligand, substance P, to the human NK-1 receptor with high affinity. This indicates that while the basic N-acetyl-L-tryptophan structure does not bind, specific modifications to the molecule can confer potent antagonist activity. There is no specific data available on the binding affinity of N-Acetyl-5-nitro-L-tryptophan for the NK-1 receptor.

Table 2: Binding Affinity of Tryptophan Derivatives at the Neurokinin-1 (NK-1) Receptor

| Compound | Interaction with NK-1 Receptor | Key Finding |

|---|---|---|

| N-acetyl-L-tryptophan (NAT) | No significant binding | Recent studies show it does not bind to human or rat NK-1R, correcting a previous misconception. |

| N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester | Potent competitive antagonist | Inhibits substance P binding to the human NK-1 receptor with an IC₅₀ of 2.3 nM. |

| N-Acetyl-5-nitro-L-tryptophan | Data not available | Binding affinity has not been reported in the reviewed literature. |

Regulation of Cellular Redox Homeostasis in Model Systems

The parent molecule, N-acetyl-L-tryptophan (NAT), demonstrates a significant capacity to regulate cellular redox homeostasis, particularly under conditions of oxidative stress. In studies using murine macrophages and intestinal epithelial cells exposed to ionizing radiation, pretreatment with NAT was shown to protect against radiation-induced cell death.

This protective effect is achieved by mitigating oxidative stress through multiple mechanisms. NAT was found to significantly reduce the levels of intracellular ROS and mitochondrial superoxide. Concurrently, it enhances the activity of endogenous antioxidant enzymes, including catalase, glutathione-s-transferase, and glutathione (B108866) peroxidase. By scavenging free radicals and bolstering the cell's own antioxidant defense systems, NAT helps to maintain redox balance and protect critical cellular components from oxidative damage.

Antioxidant Enzyme Activity Modulation

The broader family of tryptophan metabolites has been shown to influence endogenous antioxidant pathways. Tryptophan can activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a critical system for cellular defense against oxidative stress. nih.gov This activation leads to the expression of various antioxidant proteins. While direct modulation of specific antioxidant enzymes by N-Acetyl-5-nitro-L-tryptophan is not detailed in available literature, the known antioxidant properties of N-Acetyl-L-tryptophan suggest a potential role in mitigating oxidative stress, which may involve interaction with cellular antioxidant systems. researchgate.net

Free Radical Scavenging Properties

Tryptophan and its derivatives are effective scavengers of free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov Tryptophan residues are particularly susceptible to attack by RNS like peroxynitrite and nitrogen dioxide. nih.gov

Studies on N-Acetyl-L-tryptophan have demonstrated its reaction with various RNS. nih.gov This interaction is a direct form of free radical scavenging. The reaction with peroxynitrite, for instance, yields several products, including nitrated derivatives like 6-nitro-N-acetyl-L-tryptophan and the unstable 1-nitroso and 1-nitro derivatives. nih.gov This process sacrificially protects other molecules, such as proteins, from damaging nitration and oxidation. researchgate.netnih.gov The formation of N-Acetyl-5-nitro-L-tryptophan would similarly result from the scavenging of nitrating agents.

The reaction between N-Acetyl-L-tryptophan and RNS can be summarized as follows:

| Reactant | Major Products Identified in Studies | Reference |

| Peroxynitrite | 1-nitroso-N-acetyl-L-tryptophan, 1-nitro-N-acetyl-L-tryptophan, 6-nitro-N-acetyl-L-tryptophan, N-acetyl-N'-formyl-L-kynurenine | nih.gov |

| SIN-1 (peroxynitrite generator) | 1-nitroso-N-acetyl-L-tryptophan | nih.gov |

| Myeloperoxidase-H₂O₂-NO₂⁻ System | Nitro derivatives (e.g., 6-nitro-N-acetyl-L-tryptophan) | nih.gov |

Modulation of Mitochondrial Function and Dynamics in Cellular Assays

Research on N-Acetyl-L-tryptophan (L-NAT) has identified it as an agent capable of modulating mitochondrial function, thereby conferring protective effects in cellular models of stress and disease.

Mitochondrial Membrane Potential (MMP) Stabilization

Mitochondrial dysfunction is often characterized by a reduction in the mitochondrial transmembrane potential (ΔΨm). Studies have shown that pretreatment with L-NAT can restore the reduction in ΔΨm caused by stressors like hydrogen peroxide (H₂O₂). nih.gov In models of hepatic ischemia-reperfusion injury, L-NAT was found to improve mitochondrial function, evidenced by the restoration of ATP levels, mitochondrial DNA (mtDNA), and the mitochondrial membrane potential. nih.govresearchgate.net Furthermore, in neuronal cell models, L-NAT exerts neuroprotective effects by inhibiting the mitochondrial death pathway, specifically by preventing the release of key pro-apoptotic factors like cytochrome c, Smac, and AIF from the mitochondria into the cytoplasm. nih.govmedchemexpress.com

Inhibition of Excessive Mitophagy in Cell Models

Mitophagy is the selective degradation of mitochondria by autophagy, a crucial process for maintaining cellular health by removing damaged organelles. However, excessive mitophagy can be detrimental and lead to cell death.

In a model of hepatic ischemia-reperfusion injury induced by H₂O₂, excessive mitophagy was observed, characterized by increased expression of autophagy markers (Beclin1, LC3-II), decreased p62, and co-localization of Beclin1 with mitochondria. nih.govresearchgate.net Pretreatment with L-NAT was shown to reverse these changes, indicating that it protects hepatocytes by inhibiting the excessive activation of mitophagy and preserving mitochondrial structure and function. nih.govresearchgate.net

Table: Effect of L-NAT on Mitophagy Markers in H₂O₂-Induced BRL Cells

| Marker | H₂O₂-Induced Change | Change with L-NAT Pretreatment | Reference |

|---|---|---|---|

| Beclin1 Expression | Increased | Restored to normal levels | nih.gov |

| LC3-II Expression | Increased | Restored to normal levels | nih.gov |

| p62 (SQSTM1) Expression | Decreased | Restored to normal levels | researchgate.net |

Protein Stabilization Properties and Mechanisms in Biopharmaceutical Formulations

N-Acetyl-tryptophan (NAT) is utilized as an excipient in biopharmaceutical formulations to stabilize proteins, such as human serum albumin and monoclonal antibodies, against degradation. researchgate.netnih.gov Its primary mechanism of action is as an antioxidant, where it acts as a scavenger of free radicals and other oxidizing species. google.com

By being preferentially oxidized, NAT sacrificially protects vulnerable amino acid residues in the therapeutic protein, particularly tryptophan, from oxidation. nih.govgoogle.com This preserves the structural integrity and biological activity of the protein drug product. The effectiveness of NAT in preventing oxidation has been demonstrated under various stress conditions, including exposure to light and thermal stress. nih.gov Studies have shown that in formulations containing NAT, degradation of the excipient occurs while the protein remains stable. nih.govconsensus.app This sacrificial protection is a key reason for its inclusion in liquid drug product formulations. nih.gov

| Stabilizer | Protected Protein | Mechanism of Action | Key Finding | Reference |

| N-Acetyl-tryptophan (NAT) | Human Serum Albumin | Antioxidant, Sacrificial Protection | Long-standing use as a stabilizer to prevent oxidative degradation. | researchgate.net |

| N-Acetyl-tryptophan (NAT) | Monoclonal Antibodies | Scavenges oxidizing agents, protecting labile tryptophan residues. | NAT is sacrificially degraded, preventing oxidation of the antibody. | nih.govgoogle.com |

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations serve as a powerful tool to explore the behavior of molecules over time, offering insights into their interactions, conformational flexibility, and the influence of their environment. While direct MD studies on N-Acetyl-5-nitro-L-tryptophan are not extensively documented, research on precursor molecules and enzymatic systems that produce 5-nitro-L-tryptophan offers valuable context.

Analysis of Protein-Ligand Interaction Dynamics and Conformational Changes

Computational studies have been instrumental in understanding how L-tryptophan, the precursor to its nitrated derivatives, interacts with proteins. For instance, MD simulations combined with Markov State Models have been employed to study the enzyme TxtE, a cytochrome P450 that catalyzes the nitration of L-tryptophan. These simulations revealed that the substrate's indole (B1671886) ring can adopt two distinct orientations, 'flipped' and 'unflipped', within the enzyme's active site. biomedres.us This dynamic positioning is crucial for determining the outcome of the nitration reaction.

Furthermore, a collaborative experimental and computational approach identified a single mutation in the F/G loop of TxtE that dramatically shifts the enzyme's regioselectivity from the C4 to the C5 position of L-tryptophan, leading to the exclusive production of 5-nitro-L-tryptophan. nih.gov The simulations showed that this mutation alters the loop dynamics, favoring a "closed" conformational state that is essential for this specific catalytic activity. nih.gov These findings underscore the importance of protein dynamics in controlling ligand binding and reaction specificity, principles that would govern the interaction of N-Acetyl-5-nitro-L-tryptophan with its own potential protein targets.

Solvent Accessible Surface Area (SASA) Calculations for Oxidative Susceptibility

Enzyme Active Site Dynamics and Regioselectivity Predictions

The regioselective nitration of tryptophan is a key area where computational studies have shed significant light. The enzyme TxtE has been a focal point of such research, with studies investigating how it achieves specific nitration at the C4 position. biomedres.us Computational and experimental work has demonstrated that a single amino acid change can switch this selectivity to the C5 position, highlighting the subtle yet profound influence of the enzyme's active site architecture and dynamics. nih.gov These studies show that the enzyme precisely positions the tryptophan substrate relative to the nitrating intermediate to control where the nitro group is added. nih.gov This enzymatic control stands in contrast to non-enzymatic nitration methods, which often produce a mixture of isomers. nih.gov Understanding these dynamics is key to predicting how enzymes can be engineered to produce specific nitrated compounds like 5-nitro-L-tryptophan.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for investigating the electronic properties of molecules, predicting their reactivity, and modeling their spectroscopic characteristics.

Electronic Structure and Reactivity Predictions

DFT calculations have been applied to understand the mechanism of L-tryptophan nitration by the enzyme TxtE. These studies have explored the energies of different reaction intermediates to determine the likelihood of various reaction pathways, such as direct nitration versus an indirect mechanism involving a tyrosine residue. biomedres.usbiomedres.us The calculations of reaction enthalpies for the attack of a nitro radical at different positions on the tryptophan ring help to explain the observed regioselectivity of the enzyme. biomedres.us Such computational analyses of the electronic structure and reaction energetics are fundamental to predicting the chemical behavior of N-Acetyl-5-nitro-L-tryptophan, including its stability and potential reaction pathways.

Table 1: Calculated Enthalpy of Reaction for L-Tryptophan Nitration Intermediates This table is based on data for the nitration of L-Tryptophan by the enzyme TxtE and is provided as an example of how DFT calculations are used to study such reactions. Specific values for N-Acetyl-5-nitro-L-tryptophan are not available.

| Reaction Step | Calculated Enthalpy (kcal/mol) |

| Attack of NO₂• at C4 (Transition State 1) | +39.1 |

| Release of H• from C4 intermediate (Transition State 2) | Value not specified in source |

| Formation of TyrO• and NO₂• bond | -24.08 |

| Release of NO₂• from Tyr-O-NO₂ | +24.08 |

| Data sourced from a study on the TxtE-catalyzed nitration of L-Tryptophan. biomedres.us |

Spectroscopic Property Modeling

The spectroscopic properties of nitrated tryptophan derivatives are distinct from the unmodified amino acid, making them useful as spectroscopic probes. For example, 6-nitro-L-tryptophan exhibits a visible absorption spectrum that is sensitive to its binding environment, allowing its interaction with proteins like trp aporepressor and human serum albumin to be monitored. nih.gov Similarly, 3-nitrotyrosine, another nitrated aromatic amino acid, has absorption properties that are strongly dependent on pH and can be used in fluorescence energy transfer studies to investigate protein-protein interactions. nih.gov While specific spectroscopic modeling for N-Acetyl-5-nitro-L-tryptophan has not been reported, quantum chemical methods like Time-Dependent DFT (TD-DFT) would be the standard approach to predict its UV-visible, circular dichroism, and fluorescence spectra. These theoretical predictions would be invaluable for designing experiments to probe the interactions and local environment of this molecule in biological systems.

Molecular Docking and Binding Affinity Predictions for Biological Targets

Historically, N-Acetyl-L-tryptophan was considered a potential antagonist of the NK-1R. This hypothesis was supported by at least one study that employed energy minimization and molecular modeling analysis. The findings of this computational investigation suggested that the L-isomer of NAT could form a stable complex with the NK-1R. nih.gov This theoretical evidence lent credence to the idea that some of the neuroprotective effects observed for L-NAT could be mediated through the blockade of this receptor. nih.gov

The discrepancy between the computational modeling and experimental results underscores the importance of validating in silico predictions with empirical data. While molecular docking is a powerful tool for generating hypotheses about ligand-receptor interactions, the models are based on scoring functions and algorithms that approximate the complex biophysical reality of molecular binding.

Further computational studies would be necessary to explore the potential biological targets of N-Acetyl-5-nitro-L-tryptophan. Such research could involve screening the compound against a panel of receptors and enzymes to predict its binding affinities and identify potential mechanisms of action. Given the electron-withdrawing nature of the nitro group, it is plausible that N-Acetyl-5-nitro-L-tryptophan may have a different binding profile compared to its non-nitrated parent compound. Future in silico studies, followed by experimental validation, are required to elucidate the specific molecular interactions of this nitrated tryptophan derivative.

Interactive Data Table: Summary of Computational and Experimental Findings for N-Acetyl-L-tryptophan and NK-1R Interaction

| Compound | Biological Target | Method | Key Finding | Conclusion | Reference |

| N-Acetyl-L-tryptophan | Neurokinin-1 Receptor (NK-1R) | Energy Minimization and Molecular Modeling | Forms a stable complex | Suggests potential for binding and antagonism | nih.gov |

| N-Acetyl-L-tryptophan | Human and Rat Neurokinin-1 Receptor (NK-1R) | Radioligand Receptor Binding Assay | No significant binding observed | Contradicts the hypothesis of NK-1R antagonism | nih.gov |

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its advanced counterpart, UHPLC, are cornerstone techniques for the analysis of tryptophan metabolites due to their high separation efficiency and wide applicability. molnar-institute.com UHPLC offers advantages over conventional HPLC, including improved resolution, shorter analysis times, and reduced solvent consumption, stemming from the use of columns packed with smaller particles (typically sub-2 µm). molnar-institute.com

Method Development for Quantitative Analysis of N-Acetyl-5-nitro-L-tryptophan and its Derivatives

Developing a robust quantitative method for N-Acetyl-5-nitro-L-tryptophan requires careful optimization of several key chromatographic parameters. The goal is to achieve adequate retention, good peak shape, and effective separation from matrix components and potential impurities.

Column Selection: Reversed-phase (RP) chromatography is the most common approach. C18 columns, such as an Accucore XL-C18, are frequently employed, offering excellent retention and separation for a wide range of analytes. asianpubs.org The choice of stationary phase is critical for achieving the desired selectivity. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. molnar-institute.comresearchgate.net The pH of the aqueous phase is a critical parameter for controlling the retention of ionizable compounds. For instance, a phosphate buffer at pH 2.3 has been used effectively for the analysis of acetyl-tryptophan. asianpubs.org Gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to elute a range of compounds with varying polarities in a reasonable time. molnar-institute.comasianpubs.org

Detection: Ultraviolet (UV) detection is commonly used, with the detection wavelength selected based on the analyte's chromophore. For acetyl-tryptophan, a wavelength of 220 nm has been utilized. asianpubs.org For enhanced selectivity and sensitivity, fluorescence detection can be employed, as the indole (B1671886) structure of tryptophan derivatives often imparts native fluorescence. nih.gov

A typical HPLC method validation would assess parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery to ensure the method is reliable for its intended purpose. asianpubs.orgnih.gov For example, a validated method for acetyl-tryptophan demonstrated linearity over a range of 1-60 μg/mL, with an LOQ of 0.167 μg/mL and recoveries between 90.5% and 96.8%. asianpubs.org

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Accucore XL-C18) | asianpubs.org |

| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer (pH 2.3) | asianpubs.org |

| Flow Rate | 0.3 - 0.7 mL/min | molnar-institute.comasianpubs.org |

| Detection | UV at 220 nm or Fluorescence | asianpubs.orgnih.gov |

| Linearity Range | 1 - 60 µg/mL | asianpubs.org |

| LOD | 0.050 µg/mL | asianpubs.org |

| LOQ | 0.167 µg/mL | asianpubs.org |

Coupling with Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS) for Enhanced Sensitivity and Specificity

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) significantly enhances analytical capabilities, offering superior sensitivity and specificity compared to conventional detectors. molnar-institute.com This technique is particularly valuable for analyzing complex biological samples where trace concentrations of analytes need to be measured. nih.gov

In an LC-MS/MS system, the eluent from the HPLC or UHPLC column is directed into the mass spectrometer's ion source. The analyte is ionized, typically using electrospray ionization (ESI), and the resulting precursor ion is selected in the first mass analyzer (Q1). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification. researchgate.netsemanticscholar.org

The development of a UHPLC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as cone voltage and collision energy, for each specific analyte to maximize sensitivity. molnar-institute.comnih.gov The use of stable isotope-labeled internal standards is recommended to correct for matrix effects and improve the accuracy and precision of quantification. mdpi.com UHPLC-MS/MS methods have been successfully developed for the comprehensive analysis of tryptophan and its metabolites in various biological matrices. molnar-institute.comnih.gov These methods demonstrate excellent performance, with low limits of detection (in the ng/mL range), high accuracy, and good precision. nih.govnih.gov

Chiral Separations for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of N-Acetyl-5-nitro-L-tryptophan is critical, as different enantiomers can have distinct biological activities. Chiral HPLC is the predominant technique for this purpose, relying on chiral stationary phases (CSPs) to resolve enantiomers.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly effective for the direct separation of underivatized amino acid enantiomers. sigmaaldrich.commdpi.com These CSPs possess ionic groups and are compatible with a range of mobile phases, making them ideal for separating polar and ionic compounds. sigmaaldrich.com The separation mechanism involves stereoselective interactions, including electrostatic interactions, hydrogen bonding, and steric hindrance, between the analyte enantiomers and the chiral selector. mst.edu

Method development for chiral separations involves screening different CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic mode) to find the optimal conditions for resolution. mst.edu For tryptophan enantiomers, a Chirobiotic T column, which uses teicoplanin as the chiral selector, has been shown to provide effective separation. sigmaaldrich.comresearchgate.net The retention and selectivity can be fine-tuned by adjusting the type and concentration of the organic modifier in the mobile phase, as well as the column temperature. researchgate.net Typically, on macrocyclic glycopeptide CSPs, the D-enantiomer is more strongly retained than the corresponding L-enantiomer. sigmaaldrich.com

Gas Chromatography (GC) Approaches for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, N-Acetyl-5-nitro-L-tryptophan, like most amino acid derivatives, is non-volatile due to its polarity and high melting point. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. nih.gov

Derivatization typically involves converting polar functional groups (e.g., carboxylic acids, amines) into less polar esters or silyl ethers. For example, tryptophan metabolites have been analyzed by GC-mass spectrometry (GC-MS) after conversion to volatile dihexafluoroisopropyl esters or pentafluorobenzyl derivatives. nih.gov

The GC-MS method offers high sensitivity, particularly when using electron capture negative ionization (ECNI), which is highly sensitive to electrophilic derivatives like pentafluorobenzyl compounds. nih.gov The development of a GC-based method would involve optimizing the derivatization reaction for efficiency and reproducibility, as well as tuning the GC parameters (e.g., column type, temperature program) to achieve good separation of the derivatized analyte from other sample components. mdpi.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

TLC and its more advanced version, HPTLC, are planar chromatographic techniques that can be used for the qualitative and semi-quantitative analysis of N-Acetyl-5-nitro-L-tryptophan. HPTLC offers significant advantages over classic TLC, including higher separation efficiency, improved resolution, and better sensitivity, due to the use of plates with smaller, more uniform particles. mdpi.com

For the analysis of amino acids and their derivatives, silica gel plates are commonly used as the stationary phase. researchgate.net The mobile phase is typically a mixture of solvents, and its composition is optimized to achieve the desired separation. For instance, a mobile phase of 2-propanol and 25% ammonia (7:3) has been used for the identification of L-tryptophan. researchgate.net

After development, the separated spots are visualized. This can be achieved by observing the plate under UV light if the compound is fluorescent or UV-active. Alternatively, a visualizing reagent, such as ninhydrin or 4-dimethylaminobenzaldehyde, can be sprayed onto the plate, often followed by heating, to produce colored spots. researchgate.net Densitometry can then be used for quantitative analysis by measuring the intensity of the spots. researchgate.net Chiral HPTLC plates are also available and have been used for the resolution of amino acid enantiomers. researchgate.net

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254, Chiral HPTLC plates | mdpi.comresearchgate.net |

| Mobile Phase Example | 2-Propanol : 25% Ammonia (7:3, v/v) | researchgate.net |

| Visualization | UV light (254/366 nm), Ninhydrin, 4-dimethylaminobenzaldehyde | researchgate.net |

| Quantification | Densitometry | researchgate.net |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis is a high-resolution separation technique that separates analytes based on their differential migration in an electric field. CE offers several advantages, including extremely high separation efficiency (often exceeding 1,000,000 theoretical plates/m), short analysis times, and minimal sample and reagent consumption. nih.govchromatographyonline.com

In its simplest form, capillary zone electrophoresis (CZE), ions are separated based on their charge-to-size ratio. The development of a CZE method for N-Acetyl-5-nitro-L-tryptophan would involve optimizing the background electrolyte (BGE) composition and pH, applied voltage, and injection parameters. nih.govmdpi.com The pH of the BGE is particularly crucial as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF), both of which affect migration time and resolution. brjac.com.br

CE is also a powerful tool for chiral separations. This can be achieved by adding a chiral selector to the BGE. Cyclodextrins are commonly used chiral selectors for the enantioseparation of amino acids and their derivatives. researchgate.net The enantiomers form transient diastereomeric complexes with the cyclodextrin, which have different mobilities, thus enabling their separation. A CE method using a borate buffer with γ-cyclodextrin has been successfully applied to assess the enantiomeric purity of tryptophan. researchgate.net Another approach is chiral ligand exchange CE, where a chiral ligand and a metal ion are added to the BGE to form diastereomeric complexes with the analyte enantiomers. chromatographyonline.com

Isotopic Labeling Strategies for Metabolomic Profiling and Pathway Elucidation

Stable isotope labeling, often utilizing isotopes such as ¹³C or ¹⁵N, allows for the differentiation of the labeled compound from its naturally occurring, unlabeled counterparts by mass spectrometry. This approach is instrumental in several key areas of metabolic research:

Metabolite Identification: By introducing a labeled precursor, researchers can identify downstream metabolites that incorporate the isotope, thus mapping out metabolic pathways. For instance, an isotopic labeling strategy could be employed to determine if N-Acetyl-5-nitro-L-tryptophan is a metabolite of L-tryptophan or N-acetyl-L-tryptophan under specific physiological or pathological conditions.

Pathway Elucidation: The tryptophan metabolic network is complex, branching into pathways such as the kynurenine (B1673888) and serotonin (B10506) pathways. nih.govencyclopedia.pub Isotopic labeling can help determine which pathways N-Acetyl-5-nitro-L-tryptophan enters, if any, and what products are formed. For example, studies have utilized these techniques to understand the flux through the kynurenine pathway, which is crucial in various physiological and disease processes. encyclopedia.pub

Quantitative Analysis: The use of stable isotope-labeled internal standards is the gold standard for accurate quantification in mass spectrometry-based metabolomics. researchgate.net A synthesized, isotopically labeled version of N-Acetyl-5-nitro-L-tryptophan would serve as an ideal internal standard in analytical methods, correcting for variations in sample preparation and instrument response.

A common approach involves "twins labeling," where a derivatization reagent with isotopic variants is used to label both the target analyte and a standard, enhancing analytical sensitivity and accuracy. nih.gov While specific applications to N-Acetyl-5-nitro-L-tryptophan are yet to be detailed in published literature, these established methodologies provide a clear framework for its future investigation.

Table 1: Potential Isotopic Labeling Strategies for N-Acetyl-5-nitro-L-tryptophan Research

| Strategy | Description | Application to N-Acetyl-5-nitro-L-tryptophan |

| Stable Isotope Labeled Precursor Feeding | Administration of ¹³C or ¹⁵N labeled L-tryptophan or N-acetyl-L-tryptophan to a biological system. | To determine if N-Acetyl-5-nitro-L-tryptophan is a downstream metabolite and to trace its subsequent metabolic fate. |

| Isotope Dilution Mass Spectrometry | Use of a known quantity of isotopically labeled N-Acetyl-5-nitro-L-tryptophan as an internal standard. | For accurate and precise quantification of endogenous or administered N-Acetyl-5-nitro-L-tryptophan in biological samples. |

| Derivatization with Isotopic Reagents | Chemical modification of N-Acetyl-5-nitro-L-tryptophan with reagents containing stable isotopes to improve chromatographic and mass spectrometric properties. | To enhance detection sensitivity and enable differential quantification in comparative metabolomic studies. |

Development and Qualification of Certified Reference Materials

Certified Reference Materials (CRMs) are crucial for ensuring the accuracy, reliability, and comparability of analytical measurements. A CRM for N-Acetyl-5-nitro-L-tryptophan would be a highly purified and characterized substance, accompanied by a certificate stating its property values and their uncertainties. While a specific CRM for N-Acetyl-5-nitro-L-tryptophan is not currently listed in major pharmacopeias or commercial standards catalogs, the process for its development and qualification would follow established principles.

The development of a CRM involves several key stages:

Synthesis and Purification: The initial step is the chemical synthesis of N-Acetyl-5-nitro-L-tryptophan, followed by rigorous purification to achieve a very high degree of chemical purity.

Characterization: The purified compound undergoes extensive characterization to confirm its identity and assess its purity. This typically involves a battery of analytical techniques.

Value Assignment: The property of interest, such as purity or concentration in a solution, is determined through a series of measurements by one or more highly accurate and precise analytical methods.

Uncertainty Estimation: A comprehensive uncertainty budget is calculated, taking into account all potential sources of error in the characterization and value assignment process.

Certification: A certificate is issued that details the certified value, its uncertainty, the methods used for characterization, and instructions for proper use and storage.

Reference materials for related compounds, such as N-Acetyl-L-tryptophan and N-Acetyl-DL-Tryptophan, are available as pharmaceutical secondary standards, which are qualified as Certified Reference Materials. sigmaaldrich.comusp.org These are used in various analytical applications, including pharmaceutical release testing and method development. sigmaaldrich.com

Table 2: Analytical Techniques for the Qualification of a N-Acetyl-5-nitro-L-tryptophan CRM

| Technique | Purpose in CRM Qualification |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any organic impurities. |

| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. |

| Liquid Chromatography (LC) with UV or MS detection | To assess purity and quantify impurities. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To provide a characteristic fingerprint of the molecule and confirm its identity. |

| Thermogravimetric Analysis (TGA) | To determine the content of volatile impurities, such as water and residual solvents. |

| Differential Scanning Calorimetry (DSC) | To determine the melting point, which is an indicator of purity. |

| Quantitative NMR (qNMR) | To provide a direct and highly accurate determination of purity against a traceable standard. |

The availability of a CRM for N-Acetyl-5-nitro-L-tryptophan would be a significant enabler for research, providing a universal benchmark for the calibration of analytical instruments and the validation of analytical methods.

Emerging Research Applications in Chemical Biology and Materials Science

Design and Synthesis of Chemical Probes and Photo-activatable Ligands for Biological Systems

While direct research on N-Acetyl-5-nitro-L-tryptophan as a chemical probe is limited, the principles of its components suggest its potential in this area. Chemical probes are essential tools for studying biological systems, and photo-activatable ligands, a subset of these probes, allow for precise spatial and temporal control of molecular interactions.

The nitroaromatic group in N-Acetyl-5-nitro-L-tryptophan can serve as a photo-activatable moiety. Upon irradiation with UV light, nitrophenyl compounds can be converted into highly reactive intermediates, such as nitrenes, which can then form covalent bonds with nearby molecules. thermofisher.com This property is the basis for photoaffinity labeling, a powerful technique to identify and map the binding sites of ligands on their biological targets.

The synthesis of such probes would involve the strategic incorporation of N-Acetyl-5-nitro-L-tryptophan into a larger molecule designed to interact with a specific biological target. While aryl azides and diazirines are more commonly used photo-activatable groups due to their efficient activation with long-wave UV light, the inherent photoreactivity of the nitrophenyl group in N-Acetyl-5-nitro-L-tryptophan presents an alternative. thermofisher.com

Research on the selective photo-labeling of tryptophan has been conducted using N-acetyl-L-tryptophan ethyl ester, demonstrating the feasibility of using tryptophan derivatives in such applications. chemrxiv.org The presence of the nitro group in N-Acetyl-5-nitro-L-tryptophan could enhance or modify this reactivity, offering a tunable approach to probe design.

Development of Biosensors Utilizing N-Acetyl-5-nitro-L-tryptophan

The development of biosensors for specific molecules is a rapidly advancing field. While there are no specific reports on biosensors utilizing N-Acetyl-5-nitro-L-tryptophan, the properties of its constituent parts suggest potential avenues for research.

One approach could leverage the fluorescence quenching properties of the nitroaromatic group. Tryptophan residues in proteins are endogenously fluorescent. The binding of a molecule containing a nitro group, such as N-Acetyl-5-nitro-L-tryptophan, in proximity to a tryptophan residue can lead to quenching of this fluorescence. This phenomenon has been used as the basis for detecting nitroaromatic explosives using fluorescent proteins. nih.gov A biosensor for a specific enzyme or receptor could be designed where the binding of a ligand displaces a quencher molecule derived from N-Acetyl-5-nitro-L-tryptophan, resulting in a measurable increase in fluorescence.

Another possibility lies in the development of genetically encoded biosensors. These often consist of a fluorescent protein fused to a binding domain. Upon binding of the target molecule, a conformational change in the binding domain alters the fluorescence properties of the fluorescent protein. While biosensors for tryptophan have been developed, the specificity could potentially be engineered to recognize N-Acetyl-5-nitro-L-tryptophan.

Functionalization of Macrocyclic Platforms for Supramolecular Chemistry and Drug Delivery Research

Macrocyclic compounds, such as cyclodextrins, calixarenes, and pillararenes, are of great interest in supramolecular chemistry and drug delivery due to their ability to encapsulate guest molecules. nih.gov The functionalization of these platforms with specific recognition units can enhance their binding affinity and selectivity.

Amino acids are attractive candidates for the functionalization of macrocycles, as they can introduce chirality and provide specific interaction points (e.g., hydrogen bonding, pi-pi stacking). While there is no specific literature on the use of N-Acetyl-5-nitro-L-tryptophan for this purpose, research has been conducted on the functionalization of macrocycles with L-tryptophan.

The indole (B1671886) side chain of tryptophan can be incorporated into the macrocyclic structure, providing a hydrophobic cavity for guest binding. The nitro group in N-Acetyl-5-nitro-L-tryptophan could further modulate the electronic properties of the macrocycle's cavity, potentially influencing its binding preferences. Furthermore, the nitro group could serve as a handle for further chemical modification or as a responsive element, for example, to changes in the redox environment.

The general principle involves covalently attaching the amino acid derivative to the macrocyclic scaffold. This can lead to the formation of self-assembled nanostructures, such as nanoparticles or vesicles, which can be used to encapsulate and deliver drugs or imaging agents. nih.gov

Applications in Protein Formulation Development as a Stabilizer

The stability of protein-based therapeutics is a critical aspect of their development. Excipients are added to protein formulations to prevent degradation and maintain biological activity. N-acetyl-L-tryptophan (NAT), the non-nitrated precursor to N-Acetyl-5-nitro-L-tryptophan, has been investigated as a stabilizer in protein formulations. nih.govgoogle.comgoogle.comresearchgate.netnih.gov

NAT has been shown to protect proteins, particularly monoclonal antibodies, from oxidation. nih.govnih.gov It acts as a sacrificial antioxidant, being preferentially oxidized over the protein residues. nih.gov Studies have demonstrated that the addition of NAT to protein formulations can significantly reduce the oxidation of susceptible tryptophan and methionine residues. nih.gov

The effectiveness of NAT as a stabilizer has been evaluated under various stress conditions, including exposure to light and chemical oxidants. nih.govnih.gov While N-Acetyl-5-nitro-L-tryptophan has not been specifically studied in this context, the research on NAT provides a strong rationale for investigating other tryptophan derivatives as potential protein stabilizers. The presence of the electron-withdrawing nitro group would likely alter the antioxidant properties of the molecule, which could either enhance or diminish its stabilizing effects.

Stabilizing Effect of N-acetyl-L-tryptophan (NAT) on a Monoclonal Antibody (mAb) Formulation

| Stress Condition | Formulation | Oxidation of Tryptophan Residues (%) | Reference |

|---|---|---|---|

| AAPH-induced Oxidation | mAb without NAT | ~25% | nih.gov |

| AAPH-induced Oxidation | mAb with NAT | <5% | nih.gov |

| Light Exposure | mAb without NAT | Significant Increase | nih.gov |

| Light Exposure | mAb with NAT | Reduced Oxidation | nih.gov |

Evaluation as a Radioprotective Agent in In Vitro Cellular Models

Radioprotective agents are compounds that can protect cells and tissues from the damaging effects of ionizing radiation. Research has been conducted on the radioprotective effects of N-acetyl-L-tryptophan and other tryptophan derivatives, although specific studies on N-Acetyl-5-nitro-L-tryptophan are lacking.

Studies on N-acetyl-L-tryptophan have shown that it can protect cells from radiation-induced damage by reducing oxidative stress and inhibiting apoptosis. austinpublishinggroup.com It is believed to act as a scavenger of free radicals generated by ionizing radiation. The mechanism of action is thought to involve the modulation of inflammatory pathways and the upregulation of pro-survival proteins. austinpublishinggroup.com

Other tryptophan derivatives, such as 5-hydroxytryptophan, have also been shown to have radioprotective effects in vitro. nih.gov The rationale for investigating N-Acetyl-5-nitro-L-tryptophan as a radioprotective agent would be to determine if the nitro group modifies its antioxidant and cell-signaling properties in a way that enhances its protective effects.

Use in Enzyme Assays and Reaction Monitoring

N-Acetyl-5-nitro-L-tryptophan has potential applications in enzyme assays, particularly those involving proteases or other hydrolases. The presence of the nitro group on the aromatic ring can be exploited for colorimetric or fluorometric detection.

For example, if N-Acetyl-5-nitro-L-tryptophan is used as a substrate for an enzyme that cleaves the acetyl group or the peptide bond (if incorporated into a larger peptide), the release of 5-nitro-L-tryptophan could be monitored spectrophotometrically. Nitroaromatic compounds often have distinct UV-Vis absorption spectra that change upon enzymatic modification. A similar principle is used in assays employing p-nitrophenyl-based substrates, where the release of p-nitrophenol leads to a color change that can be quantified. nih.gov

Furthermore, the nitration of N-acetyl-L-tryptophan by reactive nitrogen species, such as peroxynitrite, has been studied. nih.govnih.govresearchgate.net This reaction leads to the formation of various nitrated products, including N-Acetyl-5-nitro-L-tryptophan. This chemistry could be harnessed to develop assays for enzymes that produce or consume reactive nitrogen species. For instance, the activity of nitric oxide synthase could be monitored by measuring the formation of nitrated tryptophan derivatives in the presence of N-acetyl-L-tryptophan.

The enzymatic synthesis of 5-nitro-L-tryptophan has also been reported, suggesting that enzymes can interact with and modify this compound. researchgate.net This opens up the possibility of developing coupled enzyme assays where the product of one reaction (N-Acetyl-5-nitro-L-tryptophan) becomes the substrate for a second, reporter enzyme.

Potential Applications of N-Acetyl-5-nitro-L-tryptophan in Enzyme Assays

| Assay Principle | Enzyme Class | Detection Method | Reference (Conceptual) |

|---|---|---|---|

| Chromogenic Substrate | Proteases, Amidases | Spectrophotometry (UV-Vis) | nih.gov |

| Monitoring Nitrating Enzymes | Nitric Oxide Synthase, Peroxidases | HPLC, Mass Spectrometry | nih.gov |

| Coupled Enzyme Assays | Various | Spectrophotometry, Fluorometry | researchgate.net |

Compound List

Future Research Directions and Unanswered Questions

Discovery and Characterization of Novel Chemical Transformations

The chemical behavior of N-Acetyl-L-tryptophan in the presence of reactive nitrogen species (RNS) is complex, leading to a variety of nitrated and nitrosated products. nih.gov Studies have identified several nitrated isomers, including 1-nitro, 2-nitro, 4-nitro, 6-nitro, and 7-nitro derivatives, when the parent compound is exposed to agents like peroxynitrite or specific enzymatic systems. nih.govnih.govnih.gov The formation of 5-nitro-L-tryptophan has been observed from L-tryptophan under certain conditions, suggesting that N-Acetyl-5-nitro-L-tryptophan is a plausible but currently uncharacterized product of such reactions. nih.gov

Future research must focus on discovering and controlling the specific chemical transformations that lead regioselectively to the 5-nitro isomer. This involves exploring a range of nitrating agents and reaction conditions, including novel catalyst systems that can direct the electrophilic substitution to the C5 position of the indole (B1671886) ring. Characterization of these novel pathways will require meticulous isolation and structural elucidation of the products using advanced spectroscopic methods.

Table 1: Known Nitration and Nitrosation Products of N-Acetyl-L-tryptophan This interactive table summarizes the major products identified from the reaction of N-Acetyl-L-tryptophan with various reactive nitrogen species.

| Product Name | Position of Modification | Generating System/Agent | Reference |

|---|---|---|---|

| 1-nitroso-N-acetyl-L-tryptophan | N1 (Nitroso) | Peroxynitrite, Angeli's salt, Spermine NONOate | nih.gov |

| 1-nitro-N-acetyl-L-tryptophan | N1 (Nitro) | Peroxynitrite | nih.govnih.gov |

| Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester | C2 (Nitro) | HNO3 in acetic anhydride | nih.gov |

| 4-nitro-L-tryptophan | C4 (Nitro) | TxtE enzyme | researchgate.netbiomedres.us |

| 6-nitro-N-acetyl-L-tryptophan | C6 (Nitro) | Peroxynitrite, Myeloperoxidase-H2O2-NO2- system | nih.gov |

Advanced Computational Modeling for Predictive Reactivity and Biological Function

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the reactivity of the tryptophan indole ring. researchgate.netmdpi.comniscpr.res.in Such models can calculate the electron density at different positions on the ring, helping to predict the most favorable sites for electrophilic attack by a nitronium ion (NO₂⁺). Future research should employ advanced computational modeling to simulate the nitration of N-Acetyl-L-tryptophan under various conditions. mdpi.comacs.org These simulations could identify catalysts or solvent environments that lower the activation energy for C5 nitration relative to other positions, guiding the design of efficient synthetic routes. mdpi.com

Furthermore, molecular docking and dynamics simulations can predict the biological function of N-Acetyl-5-nitro-L-tryptophan. The parent compound, N-Acetyl-L-tryptophan, is known to interact with targets like the neurokinin-1 receptor (NK-1R). nih.gov Computational models can predict how the addition of a bulky, electron-withdrawing nitro group at the C5 position might alter the binding affinity and conformational dynamics of the molecule with NK-1R and other potential protein targets. This predictive work is an essential precursor to experimental validation and can accelerate the discovery of potential therapeutic applications.

Elucidation of Undiscovered Biochemical Pathways and Interactions in Model Systems

The parent compound, N-Acetyl-L-tryptophan, has demonstrated neuroprotective effects in cellular and animal models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. nih.govnih.govresearchgate.net These effects are linked to the inhibition of inflammatory pathways and mitochondrial dysfunction. nih.gov A critical unanswered question is how the 5-nitro modification would impact these biological activities.

Future research must involve introducing N-Acetyl-5-nitro-L-tryptophan into relevant biological model systems. This would allow for the elucidation of its metabolic fate and its effect on key biochemical pathways. It will be crucial to investigate whether this derivative retains, enhances, or loses the neuroprotective properties of the parent compound. Such studies should explore its interactions with inflammatory mediators, its impact on mitochondrial function, and its potential to modulate tryptophan metabolism pathways like the kynurenine (B1673888) pathway, which is implicated in neuroinflammation. researchgate.net Determining whether N-Acetyl-5-nitro-L-tryptophan is a substrate or inhibitor of key metabolic enzymes, such as tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO1), will be vital. columbia.edu

Innovation in High-Throughput Analytical Platforms for Comprehensive Characterization

The comprehensive study of N-Acetyl-5-nitro-L-tryptophan in complex biological matrices requires robust and sensitive analytical methods. Current platforms, such as ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-ESI-MS/MS), are capable of quantifying a wide range of tryptophan metabolites. nih.govacs.org However, a significant challenge lies in the baseline separation and specific identification of closely related isomers, such as the various nitrotryptophan derivatives.

A key area for future innovation is the development of high-throughput analytical platforms with enhanced selectivity for nitro-isomers. This could involve novel chromatographic columns with unique selectivities or advanced mass spectrometry techniques like ion mobility-mass spectrometry, which separates ions based on their size and shape in addition to their mass-to-charge ratio. Developing such platforms would enable rapid and accurate profiling of tryptophan nitration products in biological samples, which is essential for understanding the specific biochemical roles and biomarker potential of N-Acetyl-5-nitro-L-tryptophan. creative-proteomics.comresearchgate.net

Table 2: Potential Analytical Platforms for Characterization This interactive table outlines current and innovative analytical techniques that could be applied for the comprehensive characterization of N-Acetyl-5-nitro-L-tryptophan.